Azure B tetrafluoroborate

描述

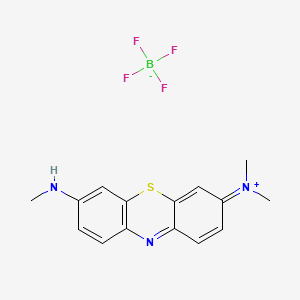

Azure B tetrafluoroborate is a synthetic dye compound with the chemical formula C15H16BF4N3S. It is commonly used in various scientific and industrial applications due to its unique properties, including its vibrant color and stability. The compound is known for its high dye content and is often utilized in histology and hematology for staining purposes .

准备方法

Synthetic Routes and Reaction Conditions

Azure B tetrafluoroborate can be synthesized through the reaction of Azure B with tetrafluoroboric acid. The process involves the following steps:

- Dissolving Azure B in an appropriate solvent such as methanol.

- Adding tetrafluoroboric acid to the solution.

- Allowing the reaction to proceed under controlled temperature and pH conditions.

- Isolating the product by filtration and drying .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process typically includes:

- Continuous mixing of reactants.

- Monitoring of reaction parameters such as temperature, pressure, and pH.

- Use of advanced filtration and drying techniques to obtain the final product .

化学反应分析

Types of Reactions

Azure B tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: It can be reduced using reducing agents to yield different products.

Substitution: This compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of Azure B, while reduction can produce various reduced derivatives .

科学研究应用

Azure B tetrafluoroborate is a dye with various applications in scientific research, including biological staining, fluorescent probes, photodynamic therapy, electrochemical sensors, and organic electronics .

Scientific Research Applications

Biological Staining: this compound is used as a dye in histology and microbiology to stain cells and tissues, allowing researchers to visualize structures under a microscope . It is a principal constituent of Romanowsky stains . A liquid chromatographic procedure has been developed for the quantitative determination of azure B, useful for quality control of commercial azure B preparations and to study their stability in staining solutions .

Fluorescent Probes: The properties of this compound make it a candidate for fluorescent labeling in biological assays, enhancing the detection of specific biomolecules .

Photodynamic Therapy: this compound is explored in medical research for its potential in photodynamic therapy, where it can help target and destroy cancer cells when activated by light . Azure dyes, including this compound, have been investigated as photosensitizers in photodynamic therapy against Candida species .

Electrochemical Sensors: This compound is employed in the development of electrochemical sensors for detecting environmental pollutants, providing a sensitive method for monitoring water quality .

Research in Organic Electronics: this compound is studied for its applications in organic electronic devices, such as organic light-emitting diodes (OLEDs), due to its electronic properties .

Here is a table summarizing the applications of this compound:

作用机制

The mechanism by which Azure B tetrafluoroborate exerts its effects involves its interaction with specific molecular targets. The compound binds to nucleic acids and proteins, leading to changes in their structure and function. This binding is facilitated by the compound’s unique chemical structure, which allows it to interact with various biological molecules .

相似化合物的比较

Azure B tetrafluoroborate can be compared with other similar compounds such as Azure A chloride and Victoria Blue B. While these compounds share some common properties, this compound is unique due to its specific chemical structure and the presence of the tetrafluoroborate anion, which enhances its stability and solubility in organic solvents .

List of Similar Compounds

- Azure A chloride

- Victoria Blue B

- Tetrabromophenol Blue

- Sulforhodamine B

生物活性

Azure B tetrafluoroborate, a derivative of the well-known dye Azure B, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and case studies.

This compound is chemically represented as C₁₅H₁₆BF₄N₃S, with a molecular weight of 357.18 g/mol. It is characterized by its melting point at approximately 244 °C (dec.) and is soluble in various organic solvents. The compound is primarily used in biological staining and as a photosensitizer in photodynamic therapy (PDT) .

Inhibition of Monoamine Oxidase (MAO)

Research indicates that this compound exhibits significant inhibitory effects on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). In a study conducted by Ghosh et al. (2011), Azure B demonstrated an IC₅₀ of 11 nM for MAO-A, making it approximately six times more potent than methylene blue (MB), which has an IC₅₀ of 70 nM under similar conditions. The interaction with MAO-A was found to be reversible, suggesting potential implications for neuropharmacology and treatment of mood disorders .

| Enzyme | IC₅₀ (nM) | Remarks |

|---|---|---|

| MAO-A | 11 | Potent inhibitor |

| MAO-B | 968 | Less potent compared to MAO-A |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In photodynamic therapy applications, it serves as a photosensitizer that can effectively eradicate various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria. Studies have shown that when exposed to light, Azure B can generate reactive oxygen species (ROS), leading to microbial cell death .

Environmental Impact and Biodegradation

The environmental implications of this compound are significant due to its use in textile dyes. A study on the biodegradation of Azure B by Serratia liquefaciens demonstrated that this bacterium could decolorize the dye effectively, achieving over 90% decolorization within 48 hours under optimized conditions. This finding suggests potential bioremediation applications for treating wastewater contaminated with azo dyes .

Case Studies

- Neuropharmacological Applications : The reversible inhibition of MAO-A by this compound suggests its potential use in treating depression and anxiety disorders. Its enhanced potency compared to MB could lead to fewer side effects and improved therapeutic outcomes.

- Antimicrobial Photodynamic Therapy : Clinical trials utilizing Azure B as a photosensitizer have shown promising results in reducing bacterial load in infected tissues during surgical procedures. Its effectiveness against antibiotic-resistant strains makes it a candidate for future antimicrobial strategies .

- Bioremediation : The ability of Serratia liquefaciens to degrade Azure B highlights a biotechnological approach to mitigate the environmental impact of synthetic dyes. This method could be further explored for large-scale applications in wastewater treatment facilities.

属性

IUPAC Name |

dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S.BF4/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;2-1(3,4)5/h4-9H,1-3H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVZJZSEBPXXFF-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BF4N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001000376 | |

| Record name | 7-(Dimethylamino)-N-methyl-3H-phenothiazin-3-iminium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79288-94-1 | |

| Record name | 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079288941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(Dimethylamino)-N-methyl-3H-phenothiazin-3-iminium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)-7-(methylamino)phenothiazin-5-ium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of Azure B tetrafluoroborate?

A1: this compound serves as a valuable standard in the quality control of Azure B preparations []. This is crucial because Azure B itself is often used as a staining agent in various biological and medical applications, highlighting the importance of having a reliable standard for accurate and consistent results.

Q2: Why is liquid chromatography employed in analyzing Azure B preparations?

A2: Liquid chromatography offers a precise and effective method for separating and quantifying different components within Azure B preparations []. This technique aids in identifying impurities and ensuring the purity and quality of Azure B for its diverse applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。